molecular formula C7H11NO3 B12090969 Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate CAS No. 70946-43-9

Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate

Cat. No.: B12090969
CAS No.: 70946-43-9
M. Wt: 157.17 g/mol
InChI Key: FUTSCNJQJJFMGM-UHFFFAOYSA-N
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Description

Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring with an amino group and a methyl ester group attached, making it a versatile molecule in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate typically involves the reaction of furan derivatives with amino and ester groups. One common method is the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization to form the furan ring . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate is unique due to its specific ring structure and functional groups, which provide distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

70946-43-9

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 2-(2-amino-3H-furan-2-yl)acetate

InChI

InChI=1S/C7H11NO3/c1-10-6(9)5-7(8)3-2-4-11-7/h2,4H,3,5,8H2,1H3

InChI Key

FUTSCNJQJJFMGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CC=CO1)N

Origin of Product

United States

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